

3-(Methyl-nitrosoamino)propionitrile-d3 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-(Methylnitrosoamino)propionitrile-d3

Cat. No.:

B12392644

Get Quote

Technical Guide: 3-(Methyl-nitrosoamino)propionitrile-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, analytical methodologies, and biological relevance of **3-(Methyl-nitrosoamino)propionitrile-d3**. This deuterated stable isotope-labeled compound is a critical tool in the quantitative analysis of its unlabeled analogue, a potent carcinogen.

Core Physical and Chemical Properties

3-(Methyl-nitrosoamino)propionitrile-d3 is the deuterated form of 3-(Methyl-nitrosoamino)propionitrile (MNPN), a nitrosamine compound. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Quantitative Data Summary



Property	3-(Methyl- nitrosoamino)propionitrile- d3	3-(Methyl- nitrosoamino)propionitrile (Unlabeled)
Molecular Formula	C4H4D3N3O	C4H7N3O
Molecular Weight	116.14 g/mol	113.12 g/mol [1]
CAS Number	1329834-39-0[2]	60153-49-3[1]
Appearance	Pale Yellow to Yellow Oil (inferred from unlabeled)	Light yellow liquid[1]
Boiling Point	Not available	216-217 °F at 0.04 mmHg[1]
Storage Conditions	2-8°C Refrigerator, Store at room temperature	Not specified
Stability	Stable under recommended storage conditions. Reanalysis recommended after three years.	Not specified

Experimental Protocols

The primary application of **3-(Methyl-nitrosoamino)propionitrile-d3** is as an internal standard in analytical methods for the detection and quantification of the parent compound, MNPN, in various matrices, particularly in pharmaceutical products and biological samples.

General Protocol for Quantification of 3-(Methylnitrosoamino)propionitrile by LC-MS/MS

This protocol is a representative method adapted from established procedures for nitrosamine analysis.[3][4][5][6]

- 1. Sample Preparation:
- Drug Product: Accurately weigh the powdered drug product and dissolve it in a suitable solvent (e.g., methanol/water mixture).[3]



- Biological Matrix (e.g., Saliva): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.
- Internal Standard Spiking: A known concentration of 3-(Methyl-nitrosoamino)propionitriled3 is spiked into the sample early in the preparation process to account for analyte loss during extraction and analysis.
- Extraction and Clean-up: The sample is vortexed and sonicated to ensure complete dissolution of the analyte.[3][4] Centrifugation and filtration through a 0.22 μm filter are performed to remove particulates before injection.[4][5]

2. LC-MS/MS Analysis:

- Chromatographic Separation: A reverse-phase C18 column is typically used for separation.
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile
 - A gradient elution is employed to achieve optimal separation.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
 - MRM Transition for MNPN: Precursor ion (m/z) -> Product ion (m/z)
 - MRM Transition for MNPN-d3: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +3
 Da compared to unlabeled)

3. Quantification:

 A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled MNPN and a fixed concentration of the deuterated internal



standard.

- The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
- The concentration of MNPN in the unknown sample is determined from the calibration curve.

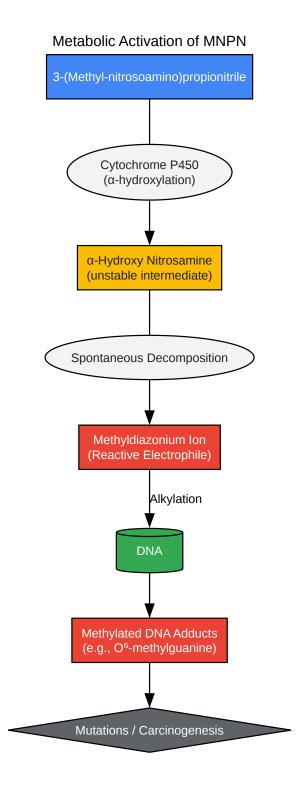
Biological Significance and Metabolic Activation

3-(Methyl-nitrosoamino)propionitrile is recognized as a potent carcinogen.[2] Its carcinogenicity stems from its metabolic activation into a reactive species that can alkylate DNA, leading to mutations. The deuterated form is not used in biological studies directly but is crucial for accurately measuring the levels of the carcinogenic parent compound.

The metabolic activation of MNPN is believed to proceed via α -hydroxylation, a common pathway for many nitrosamines. This process is catalyzed by cytochrome P450 enzymes in the liver and other tissues. The resulting unstable α -hydroxy nitrosamine decomposes to form a reactive methyldiazonium ion, which is a powerful methylating agent that can modify DNA bases, primarily at the N7 and O6 positions of guanine.

Visualizations
Metabolic Activation of 3-(Methylnitrosoamino)propionitrile





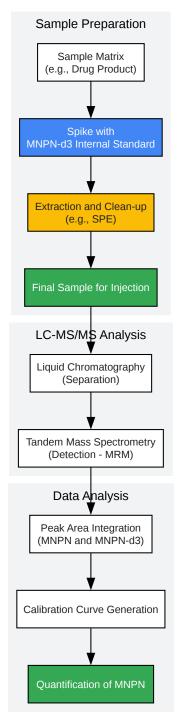
Click to download full resolution via product page

Caption: Metabolic activation pathway of 3-(Methyl-nitrosoamino)propionitrile.



General Experimental Workflow for MNPN Quantification





Click to download full resolution via product page



Caption: General experimental workflow for the quantification of MNPN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. waters.com [waters.com]
- To cite this document: BenchChem. [3-(Methyl-nitrosoamino)propionitrile-d3 physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392644#3-methyl-nitrosoamino-propionitrile-d3-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com